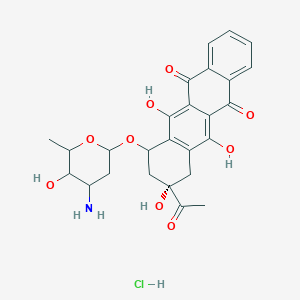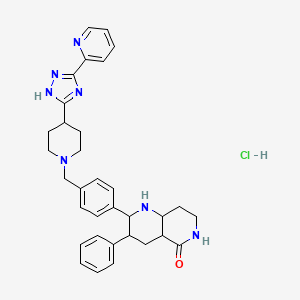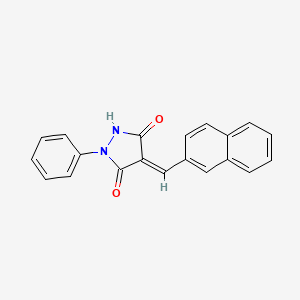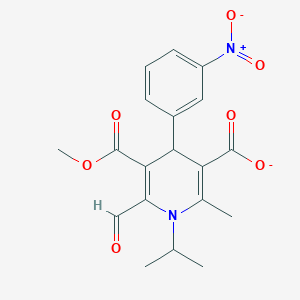
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nilvadipine is a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. It belongs to the dihydropyridine class of calcium channel blockers and is known for its ability to inhibit the influx of calcium ions into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nilvadipine involves several key steps:
Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.
Hydrolysis: The intermediate compound is dissolved in an organic solvent, and acid is added to induce hydrolysis, generating another intermediate compound.
Reaction with Hydroxylamine Hydrochloride: This intermediate is then reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtration to obtain a third intermediate compound.
Dehydration: The final step involves dehydrating the third intermediate in an alkaline environment to produce nilvadipine.
Industrial Production Methods
The industrial production of nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and capable of producing high-purity nilvadipine suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Nilvadipine undergoes various chemical reactions, including:
Oxidation: Nilvadipine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group present in nilvadipine.
Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Primarily used for treating hypertension and angina.
Industry: Used in the formulation of pharmaceutical products, including tablets and capsules.
Wirkmechanismus
Nilvadipine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition occurs by physically blocking the L-type calcium channels, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Vergleich Mit ähnlichen Verbindungen
Nilvadipine is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
Nilvadipine is unique due to its specific pharmacokinetic properties and its potential neuroprotective effects, which have been investigated in the context of Alzheimer’s disease and traumatic brain injury . Unlike some other calcium channel blockers, nilvadipine has shown promise in reducing amyloid production and increasing cerebral blood flow, highlighting its potential for broader therapeutic applications .
Eigenschaften
Molekularformel |
C19H19N2O7- |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(2)20-11(3)15(18(23)24)16(17(14(20)9-22)19(25)28-4)12-6-5-7-13(8-12)21(26)27/h5-10,16H,1-4H3,(H,23,24)/p-1 |
InChI-Schlüssel |
BESDUCFYSPAEFG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(C(=C(N1C(C)C)C=O)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


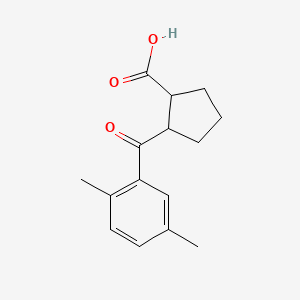
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
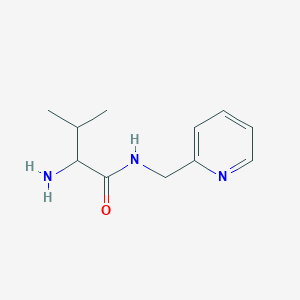
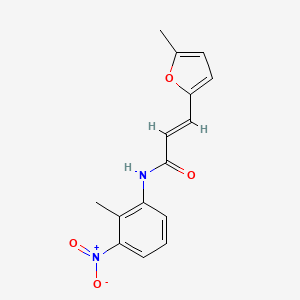
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
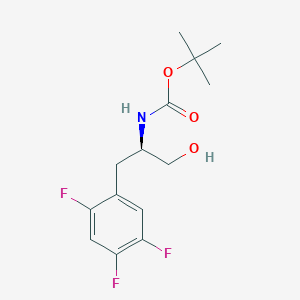
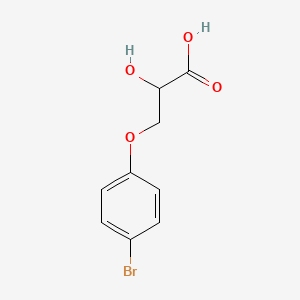
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
